6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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Description
6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13N7O2 and its molecular weight is 275.272. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibiting this enzyme can have significant effects, particularly in the context of diseases like cancer where estrogen levels are often elevated .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . Additionally, the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of estrogen production . This can have significant effects in the context of diseases like cancer, where estrogen levels are often elevated. By reducing the production of these hormones, the compound can potentially slow the growth and proliferation of cancer cells .
Action Environment
Various internal and external factors can influence the compound’s action, efficacy, and stability. For instance, genetic factors, the presence of other drugs, diet, and environmental factors like smoking can all impact how the compound interacts with its target and the overall effectiveness of the treatment .
Biochemical Analysis
Biochemical Properties
It is known that similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Cellular Effects
In terms of cellular effects, 6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide may exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins . This suggests that the compound might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
6-morpholin-4-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O2/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-1-3-20-4-2-18/h5-7H,1-4H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUKMYRCWLKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.